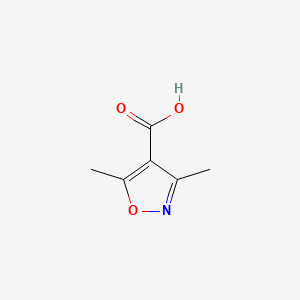

3,5-Dimethylisoxazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-3-5(6(8)9)4(2)10-7-3/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEUISLJVBUNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179785 | |

| Record name | 3,5-Dimethylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-36-3 | |

| Record name | 3,5-Dimethyl-4-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylisoxazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylisoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethylisoxazole-4-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG288MUN8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 3,5-dimethylisoxazole-4-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of ethyl 3,5-dimethylisoxazole-4-carboxylate, followed by its hydrolysis to yield the target carboxylic acid. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step reaction sequence. The first step involves the construction of the isoxazole ring to form ethyl 3,5-dimethylisoxazole-4-carboxylate. A common and effective method for this is the reaction of an enamine of ethyl acetoacetate with nitroethane. The resulting ester is then hydrolyzed under basic conditions to afford the final carboxylic acid product.

A visual representation of this synthetic workflow is provided below:

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carboxylic Acid: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, 3,5-Dimethylisoxazole-4-carboxylic acid is a heterocyclic organic compound of significant interest. It serves as a versatile building block in the synthesis of a variety of molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique isoxazole scaffold is a key feature in the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1] This technical guide provides a comprehensive overview of its core chemical properties, structure, and a representative synthetic protocol.

Chemical Structure and Identifiers

This compound is characterized by a five-membered isoxazole ring substituted with methyl groups at positions 3 and 5, and a carboxylic acid group at position 4.

IUPAC Name: 3,5-dimethyl-1,2-oxazole-4-carboxylic acid[2] CAS Number: 2510-36-3[2][3][4][5][6][7][8][9] Molecular Formula: C₆H₇NO₃[1][2][4][5][6][7][8] SMILES: Cc1c(C(=O)O)c(C)on1[6] InChI Key: IJEUISLJVBUNRE-UHFFFAOYSA-N[3][6][8]

Core Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound, providing a valuable reference for experimental design and chemical handling.

| Property | Value | Source(s) |

| Molecular Weight | 141.12 g/mol | [2][4][6] |

| Melting Point | 139-145 °C | [1][3][4][10] |

| Boiling Point | 258.14 °C (rough estimate) | [4] |

| pKa | 2.53 ± 0.32 (Predicted) | [4] |

| Solubility | Soluble in Methanol | [4] |

| Appearance | Cream to brown powder, Light beige powder, White to almost white crystalline powder | [1][3][4] |

| Density | 1.3710 (rough estimate) | [4] |

| Flash Point | 136.34 °C | [4] |

| Vapor Pressure | 0.000455 mmHg at 25°C | [4] |

| Refractive Index | 1.4890 (estimate) | [4] |

Experimental Protocol: Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 3,5-dimethylisoxazole-4-carboxylate.[11]

Materials:

-

Ethyl 3,5-dimethylisoxazole-4-carboxylate (2.4 g, 14 mmol)

-

Tetrahydrofuran (THF, 8 mL)

-

Methanol (MeOH, 8 mL)

-

5 N aqueous Sodium Hydroxide (NaOH) (8.5 mL)

-

6 N aqueous Hydrochloric Acid (HCl)

-

Water

Procedure:

-

In a suitable reaction vessel, a mixture of ethyl 3,5-dimethyl-4-isoxazolecarboxylate (2.4 g, 14 mmol) is prepared in a solution of tetrahydrofuran (8 mL) and methanol (8 mL).[11]

-

To this mixture, an aqueous solution of 5 N sodium hydroxide (8.5 mL) is added.[11]

-

The reaction mixture is stirred at room temperature for 8 hours.[11]

-

Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[11]

-

The resulting residue is then acidified with 6 N aqueous hydrochloric acid to a pH of 2.[11]

-

The precipitated white solid product is collected by filtration.[11]

-

The solid is washed with water and dried to yield this compound.[11]

Expected Yield: 2.1 g (94.0%)[11]

Product Confirmation: The structure of the final product can be confirmed by ¹H NMR spectroscopy. In CDCl₃, the expected signals are δ 2.72 (s, 3H) and 2.49 (s, 3H).[11]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H7NO3 | CID 75636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A15419.06 [thermofisher.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound [stenutz.eu]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to the Physical Properties of 3,5-Dimethylisoxazole-4-carboxylic Acid (CAS Number: 2510-36-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,5-Dimethylisoxazole-4-carboxylic acid (CAS No. 2510-36-3). The information is presented in a structured format to facilitate easy access and comparison of data, supplemented with detailed experimental protocols and visual representations of its synthesis.

Chemical Identity and Structure

| Identifier | Value |

| CAS Number | 2510-36-3 |

| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-carboxylic acid |

| Molecular Formula | C₆H₇NO₃[1] |

| Molecular Weight | 141.12 g/mol [1][2] |

| Canonical SMILES | CC1=C(C(=O)O)C(=NO1)C |

| InChI Key | IJEUISLJVBUNRE-UHFFFAOYSA-N[3] |

Physical Properties

A summary of the key physical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 141-145 °C | [4] |

| Boiling Point | 258.14 °C (rough estimate) | |

| Density | 1.371 g/cm³ (rough estimate) | |

| Solubility | Soluble in Methanol. | [5] |

| pKa | 2.53 ± 0.32 (Predicted) |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

| Spectrum Type | Key Data and Interpretation |

| ¹H NMR | (300 MHz, CDCl₃): δ 2.72 (s, 3H), 2.49 (s, 3H). The two singlets correspond to the two methyl groups attached to the isoxazole ring.[6] |

| ¹³C NMR | Data for the carboxyl group and isoxazole ring carbons can be found in the literature.[2] |

| Infrared (IR) | The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this compound, which would show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the isoxazole ring.[3] |

| Mass Spectrometry (MS) | The NIST Mass Spectrometry Data Center provides the mass spectrum, with a prominent molecular ion peak at m/z 141.[2] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.

General Procedure: [6]

-

In a suitable reaction vessel, a mixture of ethyl 3,5-dimethyl-4-isoxazolecarboxylate (e.g., 2.4 g, 14 mmol) is prepared in a solution of tetrahydrofuran (THF, 8 mL) and methanol (MeOH, 8 mL).

-

An aqueous solution of 5 N sodium hydroxide (NaOH) (8.5 mL) is added to the mixture.

-

The reaction mixture is stirred at room temperature for 8 hours.

-

Upon completion of the reaction (monitored by a suitable technique such as TLC), the solvent is removed by distillation under reduced pressure.

-

The resulting residue is acidified with 6 N aqueous hydrochloric acid (HCl) to a pH of 2.

-

The precipitated white solid product is collected by filtration, washed with water, and dried to yield this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Determination of Physical Properties: General Methodologies

While specific experimental details for this compound are not extensively published, the following are standard protocols for determining the key physical properties of a solid carboxylic acid.

Melting Point Determination (Capillary Method):

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.

Boiling Point Determination (Siwoloboff Method - for small quantities):

-

A small amount of the substance is placed in a test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The assembly is heated in a suitable bath (e.g., oil bath).

-

The temperature at which a steady stream of bubbles emerges from the capillary tube and the temperature at which the liquid re-enters the capillary upon cooling are recorded. The boiling point is the average of these two temperatures.

Density Determination (Gas Pycnometry):

-

A known mass of the solid sample is placed in the sample chamber of a gas pycnometer.

-

An inert gas (e.g., helium) is introduced into the chamber and then expanded into a reference chamber of known volume.

-

The pressure change is used to calculate the volume of the solid sample.

-

The density is calculated by dividing the mass of the sample by its volume.

Solubility Determination (Gravimetric Method):

-

A saturated solution of the compound is prepared in a specific solvent at a constant temperature.

-

A known volume of the saturated solution is carefully transferred to a pre-weighed container.

-

The solvent is evaporated completely.

-

The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/100 mL or mol/L). This process is repeated for various solvents.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C6H7NO3 | CID 75636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 5. labsolu.ca [labsolu.ca]

- 6. rsc.org [rsc.org]

Spectroscopic and Mechanistic Insights into 3,5-Dimethylisoxazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-dimethylisoxazole-4-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these characterizations. Furthermore, it explores the mechanistic role of the 3,5-dimethylisoxazole scaffold in the inhibition of bromodomains, a critical target in drug discovery.

Spectroscopic Data

The structural elucidation of this compound is supported by a comprehensive set of spectroscopic data. The following tables summarize the key quantitative findings from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.72 | singlet | 3H | CH₃ at C5 |

| 2.49 | singlet | 3H | CH₃ at C3 |

Solvent: CDCl₃[1]

¹³C NMR Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~170-185 | Carboxylic Acid (C=O) |

| ~160-170 | C3 and C5 (isoxazole ring) |

| ~110-120 | C4 (isoxazole ring) |

| ~10-20 | Methyl (CH₃) carbons |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically acquired using a KBr pellet, reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (of carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (of carboxylic acid) |

| ~1640 | Medium | C=N stretch (of isoxazole ring) |

| ~1570 | Medium | C=C stretch (of isoxazole ring) |

| ~1450 | Medium | C-H bend (of methyl groups) |

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.

Mass Spectrometry (MS)

Mass spectrometric analysis provides crucial information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 141 | Molecular ion [M]⁺ |

| 82 | Fragment |

| 43 | Fragment |

The compound has a molecular weight of 141.12 g/mol .[4] The fragmentation pattern observed in GC-MS analysis shows prominent peaks at m/z 43 and 82, in addition to the molecular ion peak at 141.[5]

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of spectroscopic data. The following sections outline the standard procedures for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

Instrumentation and Parameters: A high-resolution NMR spectrometer, such as a Bruker Avance operating at 300 MHz for ¹H NMR, is commonly used.[1] For ¹H NMR, spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (GC-MS)

Sample Preparation: The sample is dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration suitable for injection into the gas chromatograph.

Instrumentation and Parameters: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Mechanistic Insights: The Role of the 3,5-Dimethylisoxazole Scaffold in Bromodomain Inhibition

While this compound itself is a versatile building block, its core scaffold is of significant interest in drug discovery, particularly in the development of bromodomain inhibitors.[1][4][5][6][7] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in the epigenetic regulation of gene expression. The 3,5-dimethylisoxazole moiety has been identified as an effective mimic of acetylated lysine, enabling it to competitively inhibit the binding of bromodomains to their natural ligands.[5]

The following diagram illustrates the key interactions of the 3,5-dimethylisoxazole scaffold within the acetyl-lysine binding pocket of a bromodomain.

Caption: Key interactions of the 3,5-dimethylisoxazole scaffold in a bromodomain binding pocket.

This interaction diagram highlights how the isoxazole oxygen forms a crucial hydrogen bond with a conserved asparagine residue in the binding pocket, while the nitrogen atom interacts with a conserved water molecule that, in turn, hydrogen bonds with a conserved tyrosine. The methyl groups at the 3 and 5 positions contribute to binding through hydrophobic interactions with the tyrosine residue. This ability to mimic the binding of acetylated lysine makes the 3,5-dimethylisoxazole scaffold a valuable pharmacophore in the design of potent and selective bromodomain inhibitors.

The following workflow outlines the general process of identifying and characterizing a lead compound containing the 3,5-dimethylisoxazole scaffold.

Caption: A generalized workflow for the discovery of bromodomain inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Action of 3,5-Dimethylisoxazole-4-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The compound 3,5-Dimethylisoxazole-4-carboxylic acid serves as a crucial scaffold in medicinal chemistry, forming the foundation for potent and selective modulators of key biological targets. While the core molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated significant therapeutic potential by targeting two distinct and important protein families: Bromodomains and Histamine H3 Receptors. This technical guide provides an in-depth exploration of the mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Bromodomain Inhibition: An Epigenetic Regulatory Role

Derivatives of this compound have emerged as a novel class of bromodomain inhibitors. The 3,5-dimethylisoxazole moiety functions as an effective bioisostere of acetyl-lysine (KAc), enabling it to competitively bind to the KAc-binding pocket of bromodomains, particularly those of the Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD4).[1][2] This interaction prevents the "reading" of acetylated histone tails, a critical step in the transcriptional activation of genes implicated in cancer and inflammation.

Signaling Pathway and Mechanism of Action

The binding of 3,5-dimethylisoxazole-containing inhibitors to the bromodomain of BRD4 displaces it from acetylated histones on chromatin. This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent phosphorylation of RNA Polymerase II, leading to the suppression of target gene transcription, such as the MYC oncogene.

Quantitative Data: Bromodomain Inhibitory Activity

The inhibitory potency of 3,5-dimethylisoxazole derivatives against bromodomains is typically assessed using biochemical assays such as the AlphaScreen assay.

| Compound ID | Target Bromodomain | Assay Type | IC50 (µM) | Reference |

| Compound 3 | BRD4(1) | AlphaScreen | 4.8 | [2] |

| Compound 4b | CREBBP | Thermal Shift | - | [1] |

| UMB-32 | BRD4 | AlphaScreen | 0.550 (Kd) | [3] |

Experimental Protocol: AlphaScreen Assay for Bromodomain Inhibition

This protocol outlines the general steps for determining the IC50 values of 3,5-dimethylisoxazole derivatives against a target bromodomain.

1. Reagents and Materials:

-

Purified, His-tagged bromodomain protein (e.g., BRD4(1)).

-

Biotinylated acetylated histone peptide (e.g., H4K5/8/12/16Ac).

-

Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).

-

Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

3,5-Dimethylisoxazole derivative compounds dissolved in DMSO.

-

384-well OptiPlates (PerkinElmer).

-

AlphaScreen-capable microplate reader.

2. Experimental Workflow:

3. Procedure:

-

A solution of the His-tagged bromodomain protein and the 3,5-dimethylisoxazole derivative at various concentrations are added to the wells of a 384-well plate.

-

The plate is incubated to allow for inhibitor-protein binding.

-

The biotinylated acetylated histone peptide is then added to the wells.

-

After another incubation period, a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads is added. The plate is incubated in the dark to allow for bead-protein/peptide binding.

-

The plate is read on an AlphaScreen reader. In the absence of an inhibitor, the bromodomain protein binds to the acetylated peptide, bringing the donor and acceptor beads into proximity and generating a signal. The inhibitor disrupts this interaction, leading to a decrease in signal.

-

The IC50 values are calculated from the dose-response curves.

Histamine H3 Receptor Antagonism: A Neuromodulatory Role

Amide derivatives of this compound have been identified as potent and selective antagonists or inverse agonists of the Histamine H3 receptor (H3R).[4][5] The H3R is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, regulating the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.

Signaling Pathway and Mechanism of Action

As an antagonist/inverse agonist, the 3,5-dimethylisoxazole derivative binds to the H3R and blocks its constitutive activity or the binding of the endogenous agonist, histamine. This disinhibition leads to an increased release of histamine and other neurotransmitters in the brain, which is the basis for its potential therapeutic effects in neurological and psychiatric disorders, including depression.[4][5]

References

- 1. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3svg - Crystal Structure of the first bromodomain of human BRD4 in complex with a 3,5-dimethylisoxazol ligand - Summary - Protein Data Bank Japan [pdbj.org]

- 3. resources.revvity.com [resources.revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

The Multifaceted Biological Activities of 3,5-Dimethylisoxazole-4-carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,5-dimethylisoxazole-4-carboxylic acid represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents. Key activities, including anti-inflammatory, anticancer, and central nervous system effects, are discussed in detail. This document summarizes quantitative structure-activity relationship (QSAR) data, provides detailed experimental protocols for key biological assays, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] Among these, derivatives of this compound have emerged as a particularly interesting chemotype, demonstrating a wide range of pharmacological effects. These compounds have been investigated for their potential in treating a variety of diseases, including cancer, inflammatory disorders, and neurological conditions.[2][3][4] Their synthetic tractability allows for the generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.[5][6] This guide aims to consolidate the current knowledge on the biological activities of this compound derivatives, providing a valuable resource for researchers in the field.

Synthesis of this compound and its Derivatives

The core scaffold, this compound, can be synthesized from ethyl 3,5-dimethylisoxazole-4-carboxylate through hydrolysis.[7] The ester and amide derivatives are then typically prepared from the parent carboxylic acid.

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.

-

Reaction: Ethyl 3,5-dimethylisoxazole-4-carboxylate is treated with a strong base, such as sodium hydroxide, in a mixture of solvents like tetrahydrofuran (THF), methanol (MeOH), and water. The reaction mixture is stirred at room temperature for several hours.

-

Work-up: Following the reaction, the organic solvents are removed under reduced pressure. The aqueous solution is then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2. This causes the carboxylic acid to precipitate out of the solution.

-

Purification: The precipitated solid is collected by filtration, washed with water, and dried to yield this compound as a white solid.

Synthesis of Amide Derivatives

Amide derivatives are commonly synthesized by activating the carboxylic acid group, followed by reaction with a desired amine.

-

Activation: The carboxylic acid is converted to a more reactive species, such as an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂).

-

Coupling: The resulting acyl chloride is then reacted with the appropriate amine in the presence of a base to neutralize the HCl generated during the reaction.

Synthesis of Ester Derivatives

Esterification of the carboxylic acid can be achieved through various methods, including Fischer esterification or by using coupling agents.

-

Fischer Esterification: The carboxylic acid is refluxed with an alcohol in the presence of a catalytic amount of a strong acid.

-

Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction between the carboxylic acid and an alcohol.

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a remarkable range of biological activities, targeting key proteins and pathways involved in various diseases.

Anticancer Activity: BRD4 Inhibition and c-Myc Downregulation

A significant area of investigation for these derivatives is their potential as anticancer agents, particularly as inhibitors of the Bromodomain and Extra-Terminal (BET) family protein BRD4.[8] BRD4 is a critical regulator of gene transcription, and its inhibition has been shown to be a promising therapeutic strategy in various cancers.[9]

One notable derivative, 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one, exhibited potent inhibition of BRD4(1) and BRD4(2) with IC₅₀ values of 27.0 nM and 180 nM, respectively.[8] This compound also demonstrated potent antiproliferative activity in the BRD4-sensitive cell lines HL-60 and MV4-11, with IC₅₀ values of 0.120 µM and 0.09 µM, respectively.[8] The anticancer effect of these BRD4 inhibitors is largely attributed to the downregulation of the oncoprotein c-Myc, a key downstream target of BRD4.[8][9] Inhibition of BRD4 displaces it from the MYC gene promoter and enhancer regions, leading to a suppression of MYC transcription.[8]

The regulation of c-Myc by BRD4 is a complex process involving multiple factors. BRD4's intrinsic histone acetyltransferase (HAT) activity is crucial for decompacting chromatin at the MYC promoter, making it accessible for transcription.[8] BRD4 also possesses kinase activity, which is involved in phosphorylating and activating RNA Polymerase II and the positive transcription elongation factor b (P-TEFb).[8] The interplay between BRD4, c-Myc, and the cell cycle regulator p21 is a key aspect of this pathway. BRD4 inhibition can lead to an increase in p21 expression, which in turn can negatively regulate c-Myc.

Anti-inflammatory Activity: COX and LOX Inhibition

Certain 3,5-disubstituted isoxazole derivatives have shown potential as anti-inflammatory agents by inhibiting the enzymes cyclooxygenase (COX) and lipoxygenase (LOX).[2] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[2] For instance, the derivative 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole demonstrated significant inhibitory activity against LOX and COX-2.[2] This dual inhibition profile suggests a broad-spectrum anti-inflammatory effect.

Central Nervous System Activity: Histamine H3 Receptor Antagonism

Derivatives of this compound have also been identified as potent antagonists of the histamine H3 receptor (H3R).[4] H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of H3R can increase the levels of these neurotransmitters, which has therapeutic potential for treating conditions like depression and anxiety.[4] One such derivative, 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide, was found to be a potent and selective H3R antagonist/inverse agonist that was active in the forced-swimming test, a preclinical model of antidepressant activity.[4]

Antimicrobial Activity

Some isoxazole-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. While the core this compound structure is more commonly associated with other activities, modifications to the amide portion can impart antibacterial and antifungal effects.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various this compound derivatives.

Table 1: Anticancer Activity of 3,5-Dimethylisoxazole-4-carboxamide Derivatives as BRD4 Inhibitors

| Compound ID | Structure | BRD4(1) IC₅₀ (nM) | BRD4(2) IC₅₀ (nM) | HL-60 IC₅₀ (µM) | MV4-11 IC₅₀ (µM) | Reference |

| 11h | 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one | 27.0 | 180 | 0.120 | 0.09 | [8] |

| 11d | Pyridone derivative | 550 | - | - | 0.19 | [9] |

| 11e | Pyridone derivative | 860 | - | - | 0.32 | [9] |

| 11f | Pyridone derivative | 800 | - | - | 0.12 | [9] |

Table 2: Anticancer Activity of Isoxazole-Carboxamide Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µg/mL) | Reference |

| 2d | Hep3B | ~23 | [2] |

| 2e | Hep3B | ~23 | [2] |

| 2d | HeLa | 15.48 | [2] |

| 2a | MCF-7 | 39.80 | [2] |

| 2a | B16F1, Colo205, HepG2, HeLa | 7.55–40.85 µM | [5] |

Table 3: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound ID | Target | IC₅₀ (µM) | Reference |

| 39 | 5-LO product synthesis | 0.24 | [10] |

| 40 | 5-LO product synthesis | 0.24 | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

BRD4 Inhibition Assay (AlphaScreen)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the bromodomains of BRD4.

-

Materials:

-

Test compound (this compound derivative)

-

DMSO

-

Recombinant His-tagged BRD4 bromodomain (BD1 or BD2)

-

Biotinylated acetylated histone H4 peptide

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

AlphaScreen assay buffer

-

384-well microplates

-

AlphaScreen-compatible plate reader

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare solutions of His-tagged BRD4 and biotinylated histone peptide in assay buffer at the desired concentrations.

-

Reaction Mixture: In a 384-well plate, add the assay buffer, the test compound dilution (or DMSO as a control), the His-tagged BRD4 protein, and the biotinylated histone peptide.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

-

Bead Addition: Add the AlphaScreen Acceptor beads and incubate in the dark for 60 minutes. Subsequently, add the Donor beads and incubate in the dark for another 60 minutes.

-

Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: The AlphaScreen signal is inversely proportional to the amount of test compound bound to the BRD4 bromodomain. Calculate the IC₅₀ value from the resulting dose-response curve.

-

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol measures the inhibition of prostaglandin E₂ (PGE₂) production by COX enzymes.

-

Materials:

-

COX inhibitor screening kit

-

Purified COX-1 and COX-2 enzymes

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound

-

Positive control inhibitor (e.g., Indomethacin, Celecoxib)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

-

Assay Setup: In a 96-well plate, add the following to the appropriate wells:

-

Blank: Reaction buffer.

-

100% Initial Activity (Control): Reaction buffer, heme, and COX enzyme.

-

Inhibitor (Test Compound): Reaction buffer, heme, COX enzyme, and the test compound at various concentrations.

-

Positive Control: Reaction buffer, heme, COX enzyme, and the positive control inhibitor.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

-

Incubation: Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping reagent as per the kit instructions.

-

Detection: Measure the amount of PGE₂ produced using a suitable detection method, such as ELISA or a colorimetric assay, with a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

In Vitro 5-Lipoxygenase (LOX) Inhibition Assay

This cell-based assay measures the inhibition of leukotriene B₄ (LTB₄) production.

-

Materials:

-

Rat Basophilic Leukemia (RBL-1) cells

-

Cell culture medium

-

Test compound

-

Positive control inhibitor (e.g., Zileuton)

-

Calcium ionophore (e.g., A23187)

-

Arachidonic acid

-

LTB₄ ELISA kit

-

24-well plates

-

-

Procedure:

-

Cell Culture: Culture RBL-1 cells to the desired density.

-

Cell Plating: Seed the cells into a 24-well plate.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or a vehicle control (DMSO) for 30 minutes at 37°C.

-

Cell Stimulation: Stimulate the cells with a calcium ionophore and arachidonic acid to induce LTB₄ synthesis.

-

Incubation: Incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

LTB₄ Measurement: Quantify the amount of LTB₄ in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Method: Broth microdilution method.

-

Materials:

-

Test compound

-

Bacterial strain(s) of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

-

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Result Reading: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Conclusion and Future Perspectives

The derivatives of this compound have demonstrated a rich and diverse pharmacological profile, making them highly attractive scaffolds for drug discovery. Their activities as BRD4 inhibitors, anti-inflammatory agents, and histamine H3 receptor antagonists highlight their potential in oncology, immunology, and neuroscience. The synthetic accessibility of this core allows for extensive chemical modifications to fine-tune their biological activities and pharmacokinetic properties.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Deepening: Systematic exploration of the chemical space around the this compound core will be crucial for identifying derivatives with enhanced potency, selectivity, and drug-like properties.

-

Mechanism of Action Elucidation: Further studies are needed to fully understand the molecular mechanisms underlying the observed biological effects, including the identification of additional cellular targets and signaling pathways.

-

In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Development of Novel Derivatives: The synthesis of novel ester and amide derivatives with diverse substituents will likely lead to the discovery of compounds with new and improved biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Journey of a Versatile Heterocycle: An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylisoxazole-4-carboxylic acid, a substituted isoxazole, has emerged from a rich history of heterocyclic chemistry to become a pivotal building block in modern medicinal and agricultural science. While its initial specific discovery remains rooted in the broader exploration of isoxazole synthesis pioneered by chemists like Ludwig Claisen in the late 19th and early 20th centuries, its contemporary significance is intrinsically linked to its role as a key intermediate in the synthesis of notable pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a particular focus on its journey from a laboratory curiosity to a critical component in drug development. Detailed experimental protocols, tabulated quantitative data, and visualized chemical pathways are presented to offer a thorough resource for researchers and professionals in the field.

Historical Context: The Dawn of Isoxazole Chemistry

The story of this compound is a chapter in the larger narrative of isoxazole chemistry. The foundational work on isoxazoles was laid in the late 19th and early 20th centuries, with significant contributions from the German chemist Ludwig Claisen. His explorations into the reactions of β-dicarbonyl compounds with hydroxylamine established a fundamental route to the isoxazole core. The "Claisen isoxazole synthesis" demonstrated that β-keto esters could react with hydroxylamine to form isoxazolones, which could then be further modified. This pioneering work paved the way for the synthesis of a vast array of substituted isoxazoles, including the 3,5-dimethyl substituted pattern.

While a singular "discovery" of this compound is not prominently documented, its synthesis is a logical extension of these early principles. The development of synthetic methodologies for isoxazole-4-carboxylic esters provided the direct precursors to this compound. The true historical significance of this compound began to crystallize with the advent of modern drug discovery, where the isoxazole moiety was identified as a valuable pharmacophore.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO₃ | [1][2] |

| Molecular Weight | 141.12 g/mol | [1][2] |

| CAS Number | 2510-36-3 | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 141-145 °C | |

| Boiling Point | 258.14 °C (estimated) | |

| pKa | 2.53 ± 0.32 (predicted) | |

| Solubility | Soluble in methanol | |

| Density | 1.371 g/cm³ (estimated) |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the formation of its ethyl ester precursor followed by hydrolysis.

Logical Flow of Synthesis

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 3,5-dimethylisoxazole-4-carboxylate

This step is a classic example of the Claisen isoxazole synthesis.

Experimental Protocol:

-

Materials:

-

Ethyl acetoacetate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water.

-

To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude ethyl 3,5-dimethylisoxazole-4-carboxylate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Hydrolysis to this compound

Experimental Protocol:

-

Materials:

-

Ethyl 3,5-dimethylisoxazole-4-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) in a mixture of methanol and water in a round-bottom flask.

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After the hydrolysis is complete, remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.[3]

-

Applications in Drug Development: The Leflunomide Story

The most prominent application of this compound in drug development is its use as a key starting material for the synthesis of Leflunomide .[4] Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis and psoriatic arthritis.

Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide. Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .[5][6][7][8] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes.[5][8] By inhibiting DHODH, teriflunomide depletes the pyrimidine pool in rapidly dividing lymphocytes, thereby suppressing the immune response that drives autoimmune diseases like rheumatoid arthritis.[6][7]

Signaling Pathway: Inhibition of Pyrimidine Biosynthesis

Caption: Mechanism of action of Leflunomide via DHODH inhibition.

Other Applications

Beyond its role in Leflunomide synthesis, this compound and its derivatives are explored in other areas:

-

Agricultural Chemistry: The isoxazole ring is present in various herbicides and fungicides. The reactivity of the carboxylic acid group allows for the synthesis of a diverse range of derivatives for screening as potential agrochemicals.

-

Medicinal Chemistry: The 3,5-dimethylisoxazole scaffold is being investigated in the design of other bioactive molecules, including inhibitors of various enzymes and receptors. Its rigid structure and potential for hydrogen bonding make it an attractive fragment for lead optimization in drug discovery programs.

Conclusion

This compound, a molecule with roots in the foundational principles of heterocyclic chemistry, has proven to be a compound of significant industrial and academic interest. Its journey from a derivative of the Claisen isoxazole synthesis to a critical precursor for an important immunomodulatory drug highlights the enduring value of fundamental organic chemistry in addressing contemporary challenges in medicine. This guide has provided a detailed overview of its history, synthesis, and applications, offering a valuable resource for scientists working at the interface of chemistry and biology. The continued exploration of this versatile heterocycle and its derivatives holds promise for the development of new therapeutic agents and other valuable chemical entities.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C6H7NO3 | CID 75636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carboxylic Acid and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its rigid isoxazole core and modifiable carboxylic acid group make it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of this compound and its derivatives, with a focus on its role in the development of inhibitors for Bromodomain-containing protein 4 (BRD4) and antagonists for the Histamine H3 receptor (H3R).

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester, ethyl 3,5-dimethylisoxazole-4-carboxylate.

Experimental Protocol: Synthesis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate

A general and efficient method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of a primary nitro compound with an enamino ester in the presence of phosphorus oxychloride and triethylamine.

Materials:

-

Ethyl β-pyrrolidinocrotonate

-

1-Nitropropane

-

Triethylamine

-

Chloroform

-

Phosphorus oxychloride

-

6 N Hydrochloric acid

-

5% Aqueous sodium hydroxide

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine in chloroform in a three-necked flask equipped with a dropping funnel and a gas inlet tube.

-

Cool the flask in an ice bath under a nitrogen atmosphere.

-

Slowly add a solution of phosphorus oxychloride (1.11 mole) in chloroform while stirring.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 15 hours.

-

Pour the reaction mixture into a separatory funnel and wash with cold water.

-

Wash the chloroform layer with 6 N hydrochloric acid until the wash is acidic, followed by washes with 5% aqueous sodium hydroxide and saturated brine.

-

Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Distill the product under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Experimental Protocol: Synthesis of this compound

The hydrolysis of the ethyl ester is a straightforward procedure using a strong base.[1]

Materials:

-

Ethyl 3,5-dimethylisoxazole-4-carboxylate

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

5 N Sodium hydroxide (NaOH) aqueous solution

-

6 N Hydrochloric acid (HCl) aqueous solution

-

Water

Procedure:

-

To a solution of ethyl 3,5-dimethylisoxazole-4-carboxylate (14 mmol) in a mixture of THF (8 mL) and methanol (8 mL), add 5 N aqueous sodium hydroxide (8.5 mL).[1]

-

Stir the reaction mixture at room temperature for 8 hours.[1]

-

Remove the solvents by distillation under reduced pressure.[1]

-

Acidify the residue with 6 N aqueous hydrochloric acid to a pH of 2.[1]

-

Filter the precipitated white solid, wash with water, and dry to obtain this compound.[1] A typical yield for this reaction is around 94.0%.[1]

Applications in Drug Discovery

The this compound scaffold has been successfully employed in the development of potent and selective inhibitors for various therapeutic targets.

BRD4 Inhibitors

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the regulation of gene transcription. Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. Derivatives of 3,5-dimethylisoxazole have shown significant promise as BRD4 inhibitors.

| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 11h | BRD4(1) | 27.0 | HL-60 | 0.120 | |

| BRD4(2) | 180 | MV4-11 | 0.09 | ||

| 11d | BRD4 | 550 | MV4-11 | 0.19 | |

| 11e | BRD4 | 860 | MV4-11 | 0.32 | |

| 11f | BRD4 | 800 | MV4-11 | 0.12 |

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the direct binding of an inhibitor to the bromodomain of BRD4.

Materials:

-

Purified GST-tagged BRD4(BD1) protein

-

Biotinylated histone H4 peptide (acetylated)

-

Test compound (dissolved in DMSO)

-

AlphaScreen Glutathione Acceptor beads

-

AlphaScreen Streptavidin-conjugated Donor beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplate

Procedure:

-

Add the assay buffer, GST-tagged BRD4(BD1) protein, and the biotinylated histone H4 peptide to the wells of the microplate.

-

Add the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding.

-

Add the AlphaScreen Glutathione Acceptor beads and incubate in the dark.

-

Add the AlphaScreen Streptavidin-conjugated Donor beads and incubate again in the dark.

-

Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

BRD4 plays a pivotal role in recruiting the positive transcription elongation factor b (P-TEFb) to acetylated chromatin, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes, including oncogenes like c-Myc. Inhibition of BRD4 disrupts this process, leading to the downregulation of oncogene expression and cell cycle arrest.

Histamine H3 Receptor Antagonists

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. H3R antagonists have therapeutic potential for treating various neurological and psychiatric disorders, including cognitive impairment and sleep disorders.

| Compound ID | Target | Ki (nM) | Reference |

| 3h | Histamine H3 Receptor | - |

Note: Specific Ki value for compound 3h was not available in the provided search results, but it was identified as a potent antagonist.

This assay measures the ability of a test compound to displace a radiolabeled ligand from the H3 receptor.

Materials:

-

Cell membranes expressing the human histamine H3 receptor

-

Radioligand (e.g., [3H]-Nα-methylhistamine)

-

Test compound (dissolved in DMSO)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of an unlabeled H3R ligand)

-

Scintillation fluid

-

Filter plates

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with the radioligand and various concentrations of the test compound in the binding buffer.

-

Include wells for total binding (radioligand only) and non-specific binding.

-

Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature.

-

Terminate the binding reaction by rapid filtration through filter plates.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 and Ki values for the test compound.

The histamine H3 receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various downstream effectors. As a presynaptic receptor, its primary function is to inhibit the release of neurotransmitters. Antagonists of the H3 receptor block this inhibitory effect, thereby increasing the release of neurotransmitters like histamine and acetylcholine, which are important for wakefulness and cognitive function.

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Dimethylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential applications of 3,5-Dimethylisoxazole-4-carboxylic acid. The content herein is intended to support laboratory research and drug development activities by providing key safety data, experimental protocols, and insights into its biological relevance as a versatile chemical scaffold.

Chemical and Physical Properties

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₃ | [1][2] |

| Molecular Weight | 141.12 g/mol | [1][2] |

| CAS Number | 2510-36-3 | [1] |

| Appearance | White to light beige crystalline powder | N/A |

| Melting Point | 141-145 °C | N/A |

| Boiling Point | 258.14 °C (rough estimate) | N/A |

| pKa | 2.53 ± 0.32 (Predicted) | N/A |

| Solubility | Soluble in Methanol | N/A |

Safety and Hazard Information

While some safety data sheets indicate that this compound is not classified as hazardous, others suggest it may cause skin and eye irritation. Therefore, it is prudent to handle this compound with appropriate care and personal protective equipment.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1] |

| H319: Causes serious eye irritation[1] | P264: Wash skin thoroughly after handling[1] |

| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area[1] |

| P280: Wear protective gloves/eye protection/face protection[1] | |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water[1] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1] | |

| P405: Store locked up[1] | |

| P501: Dispose of contents/container to an approved waste disposal plant[1] |

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

-

Environmental Precautions: Should not be released into the environment.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.

Handling and Storage

-

Handling: Wear personal protective equipment. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from its corresponding ethyl ester.

Materials:

-

Ethyl 3,5-dimethylisoxazole-4-carboxylate

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

5 N Sodium Hydroxide (NaOH) solution

-

6 N Hydrochloric acid (HCl) solution

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate in a mixture of THF and MeOH.

-

Add the 5 N NaOH solution to the reaction mixture.

-

Stir the reaction mixture at room temperature for approximately 8 hours.

-

After the reaction is complete, remove the solvents by distillation under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 2 with 6 N HCl.

-

A white solid product will precipitate out of the solution.

-

Collect the solid by filtration.

-

Wash the solid with water.

-

Dry the purified this compound.

General Purification Protocol: Recrystallization of a Carboxylic Acid

This protocol provides a general method for the purification of solid carboxylic acids, which can be adapted for this compound. The choice of solvent is critical and should be determined experimentally; solvents to consider include water, ethanol, or mixtures thereof.[3][4][5]

Materials:

-

Crude this compound

-

Suitable recrystallization solvent (e.g., water, ethanol)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

Procedure:

-

Place the crude carboxylic acid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

-

If the solution is colored, it can be treated with a small amount of activated carbon and then hot-filtered to remove the carbon and other insoluble impurities.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.

-

To maximize yield, cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals, for example, in a vacuum oven.

Biological Significance and Applications in Drug Discovery

While this compound itself has limited reported direct biological activity, its isoxazole core is a privileged scaffold in medicinal chemistry. It serves as a key intermediate in the synthesis of a variety of biologically active molecules, including anti-inflammatory and analgesic drugs.[6]

Derivatives of this compound have shown significant potential in targeting key proteins involved in disease pathways.

Histamine H3 Receptor Antagonism

A derivative of this compound has been identified as a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist.[3] H3Rs are primarily found in the central nervous system and act as autoreceptors to modulate the release of histamine and other neurotransmitters.[7][8] Antagonism of H3R can increase the release of these neurotransmitters, which is a therapeutic strategy for conditions like narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[8] The identified compound showed potential as an anti-depressive agent in preclinical models.[3]

BRD4 Inhibition

Derivatives of 3,5-dimethylisoxazole have also been designed and synthesized as potent inhibitors of Bromodomain-containing protein 4 (BRD4).[9] BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that play a crucial role in the regulation of gene transcription.[10] It is a key epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to specific gene promoters and enhancers.[11][12] Dysregulation of BRD4 is implicated in various cancers, making it an attractive therapeutic target.[6][13] A synthesized derivative of 3,5-dimethylisoxazole demonstrated potent BRD4 inhibition and effectively inhibited the proliferation of cancer cell lines.[9]

Conclusion

This compound is a valuable chemical intermediate with established protocols for its synthesis and purification. While its direct biological activity is not extensively documented, its utility as a core scaffold in the development of potent and selective modulators of key biological targets, such as the histamine H3 receptor and BRD4, is evident. Researchers and drug development professionals should adhere to the safety guidelines outlined in this document to ensure its safe handling and can leverage its chemical tractability to explore novel therapeutic agents.

References

- 1. This compound | C6H7NO3 | CID 75636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 7. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 8. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signal-induced Brd4 release from chromatin is essential for its role transition from chromatin targeting to transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dimethylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of 3,5-Dimethylisoxazole-4-carboxylic acid. This isoxazole derivative is a key building block in the development of a range of pharmaceuticals and agrochemicals, making a thorough understanding of its physicochemical properties essential for its effective application.[1]

Core Physicochemical Properties

While extensive quantitative data is limited in publicly available literature, the fundamental properties of this compound have been reported.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₃ | [2][3][4] |

| Molecular Weight | 141.13 g/mol | [5] |

| Appearance | White to almost white crystalline powder | - |

| Melting Point | 141-145 °C | - |

| pKa (Predicted) | Not explicitly found for this compound, but the carboxylic acid moiety suggests acidic properties. |

Solubility Profile

Recommended Experimental Protocols for Solubility Determination

Two common methods for solubility assessment are the thermodynamic (shake-flask) method and the kinetic solubility method.

1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO)).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units such as mg/mL or g/L.

2. Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of compounds initially dissolved in DMSO.

Experimental Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

-

Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4).

-

Precipitation Monitoring: Monitor for the formation of a precipitate over a short period (e.g., 1-2 hours) using turbidimetry or nephelometry. The concentration at which precipitation is first observed is the kinetic solubility.

Stability Profile